3-(Aminomethyl)-5-cyclopropoxyisonicotinamide
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Overview
Description
3-(Aminomethyl)-5-cyclopropoxyisonicotinamide is a chemical compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and an isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-cyclopropoxyisonicotinamide typically involves multi-step organic reactions. One common approach is the reaction of 5-cyclopropoxyisonicotinic acid with aminomethylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-5-cyclopropoxyisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted isonicotinamide derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-cyclopropoxyisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxyisonicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the cyclopropoxy group can enhance the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Comparison with Similar Compounds
- 3-(Aminomethyl)isoquinoline
- 3-(Aminomethyl)benzylamine
- 3-(Aminomethyl)phenylboronic acid
Comparison: 3-(Aminomethyl)-5-cyclopropoxyisonicotinamide stands out due to its unique cyclopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity compared to similar compounds that lack this feature .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(aminomethyl)-5-cyclopropyloxypyridine-4-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-3-6-4-13-5-8(9(6)10(12)14)15-7-1-2-7/h4-5,7H,1-3,11H2,(H2,12,14) |
InChI Key |
RAJMVQOFKYEOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)CN)C(=O)N |
Origin of Product |
United States |
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